molecular formula C10H14O8S4 B158919 (ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID CAS No. 10003-69-7

(ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID

Cat. No.: B158919
CAS No.: 10003-69-7
M. Wt: 390.5 g/mol
InChI Key: AWLPPBSWOMXWGA-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- is a complex organic compound with the molecular formula C10H14O8S4 This compound is characterized by the presence of four acetic acid groups attached to a central ethanediylidenetetrakis(thio) core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- typically involves the reaction of ethanediylidenetetrakis(thio) with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is employed to separate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The acetic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetic acid groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides and esters.

Scientific Research Applications

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- involves its interaction with various molecular targets. The thio groups can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(oxo)]tetrakis-: Similar structure but with oxo groups instead of thio groups.

    Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(amino)]tetrakis-: Contains amino groups instead of thio groups.

Uniqueness

The presence of thio groups in acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- imparts unique chemical reactivity and biological activity compared to its analogs with oxo or amino groups. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[1,2,2-tris(carboxymethylsulfanyl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPPBSWOMXWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064891
Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10003-69-7
Record name 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(thio)]tetrakis[acetic acid]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(thio))tetrakis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
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Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetraacetic acid
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